N-Phenylpivalamide

Description

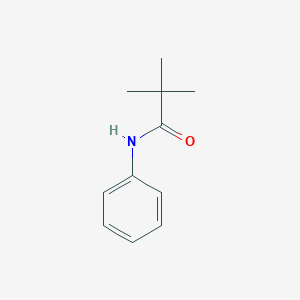

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJNWXYSLBGWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216455 | |

| Record name | Pivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-74-7 | |

| Record name | 2,2-Dimethyl-N-phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivalanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pivalanilide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivalanilide, a versatile chemical compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, synthesis, and the current understanding of its biological significance, with a focus on presenting clear, actionable information for laboratory and research settings.

Discovery and History

While the exact date and original discoverer of pivalanilide are not prominently documented in readily available scientific literature, its synthesis is considered a classic and well-established example of amide formation. The compound, also known as N-phenylpivalamide, has likely been synthesized and characterized through the straightforward acylation of aniline with pivaloyl chloride for many decades. Pivaloyl chloride itself became more accessible following developments in the production of pivalic acid. The primary route for pivalanilide synthesis remains the direct amidation of pivaloyl chloride with aniline, a method widely documented in chemical literature.[1] This reaction is a fundamental example of nucleophilic acyl substitution.[1]

Physicochemical Properties

Pivalanilide is a solid at room temperature with the chemical formula C₁₁H₁₅NO.[2] Its molecular structure features a bulky tert-butyl group attached to the carbonyl carbon of the amide, which influences its physical and chemical properties, such as steric hindrance and solubility.

Table 1: Physicochemical Properties of Pivalanilide

| Property | Value | Reference |

| Molecular Weight | 177.25 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Melting Point | 130-133 °C | |

| Boiling Point | 323.5 ± 11.0 °C | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO | [2] |

| logP | 2.31 | |

| Exact Mass | 177.1154 | [2] |

Synthesis of Pivalanilide

The most common and direct method for the synthesis of pivalanilide is the reaction of pivaloyl chloride with aniline.[1] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Aniline

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Pivaloyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude pivalanilide.

-

Purify the crude product by recrystallization from a suitable solvent or solvent system to yield pure pivalanilide as a crystalline solid.

-

Mechanism of Action and Signaling Pathways

Currently, there is a notable lack of direct research into the specific mechanism of action or signaling pathway involvement of pivalanilide itself. The majority of biological studies have focused on derivatives of pivalanilide.

It is crucial to distinguish the biological activities of these derivatives from the parent compound. For instance, certain pivalanilide derivatives have been investigated for their potential as:

-

Fungicides: Some structurally related compounds act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.

-

Anticancer Agents: Research into other amide-containing small molecules has explored their potential to modulate pathways involved in cancer progression. For example, unrelated compounds with some structural similarities have been shown to act as histone deacetylase (HDAC) inhibitors or to affect apoptosis-related proteins like Bcl-2 and Caspase-8. However, these findings are not directly applicable to pivalanilide without specific experimental validation.

Therefore, while pivalanilide serves as a valuable scaffold in medicinal chemistry for the development of biologically active molecules, its own intrinsic biological activity and mechanism of action remain an area for future investigation.

Conclusion

Pivalanilide is a foundational molecule in organic synthesis, with a straightforward and well-understood preparation. Its physicochemical properties are well-characterized, making it a reliable building block for more complex molecules. While the historical details of its initial discovery are not widely chronicled, its importance in modern chemistry is evident from its use as a precursor in various synthetic endeavors, including the development of potentially bioactive compounds. Future research is needed to elucidate any intrinsic biological activity and specific mechanisms of action of pivalanilide itself, which could open new avenues for its application in drug discovery and development.

References

An In-depth Technical Guide to 2,2-Dimethyl-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-phenylpropanamide, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Identity and Synonyms

IUPAC Name: 2,2-Dimethyl-N-phenylpropanamide[1]

Synonyms:

-

N-Phenylpivalamide[1]

-

Pivalanilide[1]

-

2,2,2-TRIMETHYLACETANILIDE[1]

-

2,2-Dimethyl-N-phenylpropionamide[1]

-

2,2-Dimethylpropionanilide[1]

-

N-Pivaloylaniline[1]

-

N-Phenyltrimethylacetamide[1]

-

Pivaloylaminobenzene[1]

Physicochemical and Quantitative Data

While experimentally determined physical properties such as melting point, boiling point, and density are not consistently reported across public databases, calculated values and other key quantitative data have been compiled below.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | ChemScene[5] |

| Molecular Weight | 177.24 g/mol | ChemScene[5] |

| CAS Number | 6625-74-7 | MolPort[1] |

| Normal Boiling Point (Tboil) | 578.57 K (Calculated) | Cheméo[4] |

| Enthalpy of Vaporization (ΔvapH°) | 54.24 kJ/mol (Calculated) | Cheméo[4] |

| Critical Temperature (Tc) | 803.27 K (Calculated) | Cheméo[4] |

| Critical Pressure (Pc) | 2928.17 kPa (Calculated) | Cheméo[4] |

| LogP (Octanol/Water Partition Coefficient) | 2.671 (Calculated) | Cheméo[4] |

| Water Solubility (log10WS) | -2.69 (Calculated) | Cheméo[4] |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | ChemScene[5] |

Experimental Protocols

Synthesis of 2,2-Dimethyl-N-phenylpropanamide

A common and straightforward method for the synthesis of 2,2-Dimethyl-N-phenylpropanamide is the acylation of aniline with pivaloyl chloride.

Reaction:

Materials:

-

Aniline (C₆H₅NH₂)

-

Pivaloyl chloride ((CH₃)₃COCl)

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or diethyl ether)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent. Cool the solution in an ice bath (0 °C).

-

Addition of Base: Add a slight excess (e.g., 1.1 equivalents) of the base (e.g., pyridine) to the aniline solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess aniline and the base, water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude 2,2-Dimethyl-N-phenylpropanamide can be purified by recrystallization to obtain a crystalline solid.

Materials:

-

Crude 2,2-Dimethyl-N-phenylpropanamide

-

A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

Procedure:

-

Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized 2,2-Dimethyl-N-phenylpropanamide can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.2-1.3 ppm), the aromatic protons of the phenyl group (multiplets between 7.0-7.6 ppm), and the amide proton (a broad singlet, the chemical shift of which can vary).

-

¹³C NMR will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the phenyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (around 2900-3100 cm⁻¹), and a strong C=O (amide I) stretch (around 1660 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a tert-butyl group.

Potential Signaling Pathways and Biological Activity

While there is limited specific biological data available for 2,2-Dimethyl-N-phenylpropanamide, the pivalanilide scaffold is present in molecules with known biological activities. The following sections describe potential mechanisms of action based on these structurally related compounds.

Histone Deacetylase (HDAC) Inhibition

Several compounds containing the anilide moiety act as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.[6]

Proposed Mechanism of Action:

A potential mechanism for a pivalanilide-containing compound as an HDAC inhibitor involves the interaction of the molecule with the active site of the enzyme. The anilide portion can form key hydrogen bonds, while other parts of the molecule interact with the zinc ion in the active site and the hydrophobic regions of the enzyme.

Caption: Proposed mechanism of Histone Deacetylase (HDAC) inhibition.

Succinate Dehydrogenase (SDH) Inhibition

Structurally related compounds have also been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[7][8] SDH inhibitors (SDHIs) are used as fungicides as they disrupt cellular respiration in fungi.[7][8] Inhibition of SDH can lead to an accumulation of succinate and a decrease in cellular energy production.[9][10]

Experimental and logical relationship workflows

Synthesis and Purification Workflow

The following diagram outlines the logical workflow for the synthesis and purification of 2,2-Dimethyl-N-phenylpropanamide.

References

- 1. 2,2-dimethyl-N-phenylpropanamide | 6625-74-7 | Buy Now [molport.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemscene.com [chemscene.com]

- 6. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2-Dimethyl-N-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethyl-N-phenylpropanamide (also known as Pivalanilide), a compound of interest in various chemical and pharmaceutical research contexts. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,2-Dimethyl-N-phenylpropanamide (CAS No: 6625-74-7; Molecular Formula: C₁₁H₁₅NO; Molecular Weight: 177.24 g/mol ).[1][2][3]

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | ~7.5 | Doublet | 2H |

| Phenyl-H (meta) | ~7.3 | Triplet | 2H |

| Phenyl-H (para) | ~7.1 | Triplet | 1H |

| Amide-H | ~7.3 (broad) | Singlet | 1H |

| tert-Butyl-H | ~1.3 | Singlet | 9H |

¹³C NMR Data

The following table outlines the chemical shifts from the ¹³C NMR spectrum of 2,2-Dimethyl-N-phenylpropanamide.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 176.4 |

| Phenyl (C-N) | 138.4 |

| Phenyl (ortho) | 128.8 |

| Phenyl (para) | 124.0 |

| Phenyl (meta) | 120.1 |

| Quaternary (C(CH₃)₃) | 39.6 |

| Methyl (C(CH₃)₃) | 27.6 |

Infrared (IR) Spectroscopy Data

The key absorption bands from the gas-phase IR spectrum of 2,2-Dimethyl-N-phenylpropanamide are presented below.[2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1690 | C=O Stretch (Amide I) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1530 | N-H Bend (Amide II) |

Mass Spectrometry (MS) Data

The major fragments observed in the electron ionization (EI) mass spectrum of 2,2-Dimethyl-N-phenylpropanamide are listed here.

| m/z | Ion |

| 177 | [M]⁺ (Molecular Ion) |

| 120 | [M - C(CH₃)₃]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,2-Dimethyl-N-phenylpropanamide for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the mass spectrometer's ion source.

-

-

Ionization and Analysis (Electron Ionization - EI):

-

Heat the probe to volatilize the sample into the gas phase within the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2-Dimethyl-N-phenylpropanamide.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Theoretical Properties of Pivalanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalanilide, also known as N-phenylpivalamide, is an organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the class of anilides, which are derivatives of aniline, and is characterized by a bulky tert-butyl group attached to the carbonyl carbon of the amide functionality. This sterically hindered moiety significantly influences the molecule's chemical reactivity and physical properties. Pivalanilide and its derivatives have garnered interest in various fields, including medicinal chemistry and materials science, owing to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Pivalanilide, including its physicochemical characteristics, spectroscopic data, and computational analysis.

Physicochemical Properties

The physicochemical properties of Pivalanilide are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 6625-74-7 | [1] |

| IUPAC Name | 2,2-dimethyl-N-phenylpropanamide | [1] |

| Melting Point | 132-134 °C | |

| Boiling Point | 323.5 ± 11.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of Pivalanilide. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Ar-H (ortho) |

| ~7.3 | t | 2H | Ar-H (meta) |

| ~7.1 | t | 1H | Ar-H (para) |

| ~7.7 | s | 1H | N-H |

| 1.3 | s | 9H | C(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O |

| ~138 | Ar-C (ipso) |

| ~129 | Ar-C (meta) |

| ~124 | Ar-C (para) |

| ~120 | Ar-C (ortho) |

| ~39 | C(CH₃)₃ |

| ~27 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Strong | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

Note: Predicted absorption bands based on typical values for N-substituted amides and aromatic compounds.[3][4][5][6]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [M - C(CH₃)₃]⁺ |

| 93 | High | [C₆H₅NH₂]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Note: Predicted fragmentation pattern based on the structure of Pivalanilide. The tert-butyl cation is expected to be a major fragment due to its stability.

Experimental Protocols

Synthesis of Pivalanilide

Pivalanilide is commonly synthesized via the acylation of aniline with pivaloyl chloride.[7] This reaction is a nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Materials:

-

Aniline

-

Pivaloyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

Procedure:

-

In a round-bottom flask, dissolve aniline and the base in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Pivalanilide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of Pivalanilide.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Pivalanilide shows maximum absorbance (e.g., around 240 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: An external or internal standard method can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of Pivalanilide.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Temperature Program: An optimized temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.

-

MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Logical Relationships

Putative Mechanism of Succinate Dehydrogenase Inhibition

Pivalanilide belongs to the carboxanilide class of compounds, some of which are known to be inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[8][9][10] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.

Inhibition of SDH by carboxanilides typically occurs at the ubiquinone (Coenzyme Q) binding site of the enzyme complex.[8] This binding prevents the transfer of electrons from the reduced FAD cofactor (FADH₂) within SDH to ubiquinone, thereby disrupting the electron flow through the respiratory chain. This disruption leads to a decrease in ATP production and an accumulation of succinate. The accumulation of succinate can have further downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in various cellular processes, including angiogenesis and metabolic reprogramming.[9]

Caption: Putative signaling pathway of Succinate Dehydrogenase (SDH) inhibition by Pivalanilide.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of Pivalanilide.

Caption: Experimental workflow for the synthesis and characterization of Pivalanilide.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of Pivalanilide, encompassing its physicochemical characteristics, spectroscopic data, and a putative mechanism of action. The structured presentation of data in tables and the visualization of experimental workflows and signaling pathways aim to facilitate a deeper understanding of this compound for researchers and professionals in the field of drug development and chemical sciences. While significant information has been compiled, further experimental validation of some of the predicted properties and detailed mechanistic studies are warranted to fully elucidate the potential of Pivalanilide and its derivatives.

References

- 1. 2,2-Dimethyl-N-phenylpropanamide | C11H15NO | CID 81103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. scribd.com [scribd.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. PIVALAMIDE(754-10-9) 13C NMR [m.chemicalbook.com]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-N-phenylpropanamide, a tertiary amide, from 2,2-dimethylpropanoic acid (pivalic acid) and aniline. The featured method utilizes pivalic anhydride as a direct and efficient coupling reagent, offering a straightforward, one-step, and base-free approach to amide bond formation. This application note includes a comprehensive experimental procedure, characterization data, and a summary of quantitative information in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers. The synthesis of N-aryl amides, such as 2,2-Dimethyl-N-phenylpropanamide, often requires the activation of a carboxylic acid to facilitate the reaction with an aniline, which is a relatively weak nucleophile. Traditional methods often involve the use of coupling reagents that can be expensive, moisture-sensitive, or generate stoichiometric byproducts that complicate purification.

This protocol details a highly efficient and sustainable method for the synthesis of 2,2-Dimethyl-N-phenylpropanamide employing pivalic anhydride as the coupling reagent. This approach avoids the need for an additional base and a separate step for the formation of a mixed anhydride, streamlining the synthetic process. The only byproduct of this reaction is the non-toxic pivalic acid, which can be easily removed during aqueous workup.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Experimental Protocol

Materials:

-

2,2-dimethylpropanoic acid (Pivalic acid) (≥99%)

-

Aniline (≥99.5%)

-

Pivalic anhydride (≥97%)

-

Toluene (Anhydrous, ≥99.8%)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpropanoic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene to the flask, followed by aniline (1.0 eq) and pivalic anhydride (1.3 eq).

-

Reaction Conditions: The reaction mixture is stirred and heated to a gentle reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate.

-

Aqueous Extraction: The ethyl acetate solution is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted pivalic acid and the pivalic acid byproduct), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

Purification:

The crude 2,2-Dimethyl-N-phenylpropanamide can be purified by one of the following methods:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure product as a crystalline solid.

-

Column Chromatography: If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2,2-dimethylpropanoic acid | 1.0 eq |

| Aniline | 1.0 eq |

| Pivalic anhydride | 1.3 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | Typically >85% |

| Melting Point | 133-135 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.50 (d, 2H), 7.29 (t, 2H), 7.10 (t, 1H), 1.35 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 176.5, 138.2, 129.0, 124.2, 120.1, 39.8, 27.8 |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Discussion

The synthesis of 2,2-Dimethyl-N-phenylpropanamide via the pivalic anhydride mediated coupling of 2,2-dimethylpropanoic acid and aniline is a robust and high-yielding procedure. The absence of a strong base makes this method compatible with a wide range of functional groups, which is a significant advantage in the context of complex molecule synthesis in drug development. The straightforward workup and purification procedures further enhance the practical utility of this protocol.

The characterization data presented, including melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a comprehensive profile for the synthesized compound, ensuring its identity and purity can be readily confirmed by researchers.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,2-Dimethyl-N-phenylpropanamide. The use of pivalic anhydride as a coupling reagent offers an efficient, scalable, and user-friendly alternative to many traditional amide bond formation methods. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Evaluation of 2,2-Dimethyl-N-phenylpropanamide as a Potential Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them a key target for therapeutic intervention.[1][4] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

This document provides a comprehensive set of protocols to investigate the potential of a novel compound, 2,2-Dimethyl-N-phenylpropanamide , as an HDAC inhibitor. While there is currently limited public data identifying this specific molecule as a potent HDACi, the following methodologies will enable researchers to screen and characterize its activity.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically function by binding to the active site of the HDAC enzyme.[2] The active site contains a zinc ion that is essential for the catalytic activity of class I, II, and IV HDACs.[2] Most HDACis consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme. By blocking the active site, HDACis prevent the substrate from binding and being deacetylated.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Anticancer Activity of 2,2-Dimethyl-N-phenylpropanamide and Related Compounds

Disclaimer: No specific studies on the mechanism of action of 2,2-Dimethyl-N-phenylpropanamide in cancer cells were identified in the public domain at the time of this writing. The following application notes and protocols are based on the reported anticancer activities of structurally related N-phenylpropanamide and benzamide derivatives. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Therefore, the presented information serves as a comprehensive guide for researchers to investigate the potential anticancer effects of 2,2-Dimethyl-N-phenylpropanamide.

Introduction

N-phenylpropanamide and benzamide scaffolds are prevalent in medicinal chemistry and have been explored for their potential as anticancer agents. Various derivatives have demonstrated efficacy by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and division. These notes provide a framework for characterizing the anticancer properties of 2,2-Dimethyl-N-phenylpropanamide.

Postulated Mechanism of Action

Based on studies of analogous compounds, 2,2-Dimethyl-N-phenylpropanamide may exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Many N-substituted benzamides and propanamides trigger the intrinsic apoptotic pathway. This can occur through the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3[1][2]. The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a common mechanism[2][3].

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G0/G1, G1/S, or G2/M phases[1][4][5][6]. This prevents cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

-

Inhibition of Kinase Signaling: Some derivatives have been shown to inhibit critical signaling pathways that are often hyperactive in cancer, such as the EGFR and PI3K/AKT/mTOR pathways[4][7]. Inhibition of these pathways can suppress cell growth, proliferation, and survival.

Data Presentation: Antiproliferative Activity of Related Compounds

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various N-phenylpropanamide and benzamide derivatives against different human cancer cell lines. This data can serve as a reference for gauging the potential potency of 2,2-Dimethyl-N-phenylpropanamide.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [8] |

| HCT-116 (Colon) | 10.88 ± 0.8 | [8] | |

| HeLa (Cervical) | 9.46 ± 0.7 | [8] | |

| PC-3 (Prostate) | 12.17 ± 0.9 | [8] | |

| Imidazole-based N-phenylbenzamide (Compound 4f) | A549 (Lung) | 7.5 | [9] |

| HeLa (Cervical) | 9.3 | [9] | |

| MCF-7 (Breast) | 8.9 | [9] | |

| Indapamide Derivative (Compound 12) | MDA-MB-435 (Melanoma) | 85-95 | [10] |

| 1,3-thiazole incorporated phthalimide derivative (Compound 5b) | MCF-7 (Breast) | 0.2 ± 0.01 | [2] |

| 1,3-thiazole incorporated phthalimide derivative (Compound 5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [2] |

| 1,3-thiazole incorporated phthalimide derivative (Compound 5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [2] |

Experimental Protocols

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2,2-Dimethyl-N-phenylpropanamide (or related compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells

-

Test compound

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

This protocol is used to detect and quantify apoptosis.

Materials:

-

Cancer cells

-

Test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-AKT, total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image and analyze the protein band intensities.

Visualization of Pathways and Workflows

Caption: Experimental workflow for investigating the anticancer activity of a test compound.

Caption: Postulated signaling pathways for the anticancer action of N-phenylpropanamide derivatives.

References

- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]

- 7. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pro-apoptotic indapamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2,2-Dimethyl-N-phenylpropanamide itself is not extensively documented as a primary analgesic agent, its core structure forms the foundation for a class of highly potent synthetic opioids. These derivatives, particularly substituted N-phenylpropanamides, have been the subject of significant research in the quest for potent and selective analgesics. This document provides an overview of the application of these derivatives in analgesic research, focusing on their mechanism of action, and provides detailed protocols for their evaluation in preclinical models. The research highlights the profound impact of stereochemistry and substituent modifications on analgesic potency and receptor selectivity.

The N-phenylpropanamide scaffold is a key feature of fentanyl and its numerous analogs. These compounds primarily exert their analgesic effects through potent agonism at the μ-opioid receptor. The addition of various substituents to the piperidine ring and the N-phenyl group has led to the development of compounds with exceptionally high analgesic potency, in some cases thousands of times that of morphine.[1][2][3]

Mechanism of Action: Opioid Receptor Agonism

The primary mechanism by which N-phenylpropanamide derivatives induce analgesia is through their interaction with opioid receptors, predominantly the μ-opioid receptor. This interaction mimics the effects of endogenous opioid peptides, leading to the modulation of pain signaling pathways in the central and peripheral nervous systems. The binding affinity and selectivity for the μ-opioid receptor are critical determinants of their analgesic efficacy. For instance, certain stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) exhibit extremely high affinity and selectivity for the μ-opioid receptor.[1]

Quantitative Data Summary

The following tables summarize the analgesic potency and receptor binding affinities of representative N-phenylpropanamide derivatives from cited literature.

Table 1: In Vivo Analgesic Potency

| Compound | Animal Model | Test | Route | ED50 (mg/kg) | Potency Relative to Morphine | Reference |

| (3R,4S,2'R)-(-)-cis-1a | Mouse | Hot Plate | IP | 0.00465 | 2,990x | [1] |

| (3R,4S,2'S)-(+)-cis-1b | Mouse | Hot Plate | IP | 0.00106 | 13,100x | [1] |

| R 31833 | Rat | Tail Withdrawal | IV | 0.00032 | 10,031x | [4] |

| R 30730 | Rat | Tail Withdrawal | IV | - | 4,521x | [4] |

| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Rat | Tail Withdrawal | - | - | 6,684x | [2][3] |

Table 2: Opioid Receptor Binding Affinity

| Compound | Receptor Ligand | Ki (nM) | Receptor Selectivity (Ki ratio δ/μ) | Reference |

| (3R,4S,2'R)-(-)-cis-1a | [3H]DAMGO (μ) | - | 22,800 | [1] |

| (3R,4S,2'S)-(+)-cis-1b | [3H]DAMGO (μ) | - | 22,500 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of analgesic drug discovery and are essential for evaluating the efficacy of novel N-phenylpropanamide derivatives.

Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is widely used to screen for peripheral analgesic activity.[5][6] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing behaviors.

Materials:

-

Male or female mice (18-22 g)

-

0.6% Acetic acid solution

-

Test compound (N-phenylpropanamide derivative)

-

Vehicle control (e.g., normal saline, DMSO)

-

Positive control (e.g., Aspirin, 100 mg/kg)

-

Syringes and needles (for IP injection)

-

Observation chambers

Procedure:

-

Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

-

Grouping: Divide animals into groups (n=6-10 per group): Vehicle control, positive control, and test compound groups (various doses).

-

Administration: Administer the test compound or vehicle intraperitoneally (IP).

-

Induction: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) IP to induce writhing.

-

Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Protocol 2: Hot Plate Test (Central Analgesia)

The hot plate test is a classic method for assessing the response to thermal pain and is used to evaluate centrally acting analgesics.[7][8]

Materials:

-

Male or female mice (18-25 g) or rats

-

Hot plate apparatus (maintained at 55 ± 0.5 °C)

-

Test compound

-

Vehicle control

-

Positive control (e.g., Morphine, 10 mg/kg)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize animals to the testing room.

-

Baseline Latency: Gently place each animal on the hot plate and record the time it takes to elicit a pain response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Grouping and Administration: Group the animals and administer the test compound, vehicle, or positive control (IP or other appropriate route).

-

Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the reaction latency.

-

Data Analysis: The increase in latency time is a measure of analgesia. Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 3: Tail Withdrawal/Flick Test (Central Analgesia)

This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is sensitive to centrally acting analgesics.

Materials:

-

Male or female rats (150-200 g)

-

Tail flick apparatus (with a radiant heat source)

-

Animal restrainer

-

Test compound

-

Vehicle control

-

Positive control (e.g., Morphine)

Procedure:

-

Acclimatization: Acclimatize rats to the restrainer.

-

Baseline Latency: Place the rat in the restrainer and position its tail over the radiant heat source. Measure the time taken for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Grouping and Administration: Group the animals and administer the test compound, vehicle, or positive control.

-

Post-Treatment Latency: At set time intervals post-administration, re-measure the tail flick latency.

-

Data Analysis: Analyze the data similarly to the hot plate test, calculating the % MPE.

Derivatives of 2,2-Dimethyl-N-phenylpropanamide represent a significant class of compounds in analgesic research, demonstrating that modifications to this core structure can lead to the development of exceptionally potent and selective μ-opioid receptor agonists. The protocols outlined here provide a framework for the preclinical evaluation of such compounds, enabling researchers to characterize their analgesic potential and elucidate their mechanisms of action. The quantitative data from existing literature underscore the therapeutic promise of this chemical class, while also highlighting the critical importance of stereochemistry in drug design.

References

- 1. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-Vivo Models for Management of Pain [scirp.org]

- 6. New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biocytogen.com [biocytogen.com]

Application Notes and Protocols for Cytotoxicity Assessment of 2,2-Dimethyl-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The provided methodologies cover key aspects of cellular toxicity, including metabolic activity, membrane integrity, and the induction of apoptosis. By following these protocols, researchers can generate a reliable preliminary toxicity profile for 2,2-Dimethyl-N-phenylpropanamide.

Experimental Workflow for Cytotoxicity Profiling

A systematic approach is crucial for accurately determining the cytotoxic effects of a test compound. The following workflow outlines the recommended sequence of assays.

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables represent how quantitative data for 2,2-Dimethyl-N-phenylpropanamide could be structured.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 10 | 78.6 ± 6.2 |

| 25 | 51.3 ± 4.8 |

| 50 | 24.1 ± 3.9 |

| 100 | 10.5 ± 2.5 |

| IC50 (µM) | ~25 |

Table 2: Summary of Cytotoxicity Endpoints

| Assay | Endpoint Measured | Result at IC50 Concentration (25 µM) |

| LDH Assay | % Cytotoxicity (LDH Release) | 35.4 ± 4.1% |

| Annexin V/PI | % Early Apoptotic Cells | 28.7 ± 3.5% |

| % Late Apoptotic/Necrotic Cells | 15.2 ± 2.8% | |

| % Live Cells | 56.1 ± 5.9% | |

| Caspase-3 Assay | Fold Increase in Activity | 4.2 ± 0.8 |

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

-

96-well cell culture plates

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2,2-Dimethyl-N-phenylpropanamide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of 2,2-Dimethyl-N-phenylpropanamide in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

-

Cells cultured and treated as in the MTT assay.

-

Commercially available LDH cytotoxicity assay kit.

-

Lysis buffer (provided in the kit, for maximum LDH release control).

-

Microplate reader.

Protocol:

-

Prepare a 96-well plate with cells and compound treatments as described for the MTT assay (Steps 1-4).

-

Prepare control wells:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the end of incubation.

-

Background control: Medium only.

-

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

Materials:

-

6-well plates

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with 2,2-Dimethyl-N-phenylpropanamide at the desired concentrations (e.g., IC50) for the desired time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls to set compensation and quadrants for data analysis. The cell populations will be identified as:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Treated cells

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Protocol:

-

Induce apoptosis by treating cells with 2,2-Dimethyl-N-phenylpropanamide as desired.

-

Harvest and count the cells.

-

Resuspend 1-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein lysate to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples with the level in untreated controls.

Potential Signaling Pathway

Aromatic amides can induce cytotoxicity through various mechanisms. A common pathway involves the induction of mitochondrial-mediated apoptosis, also known as the intrinsic pathway.

Caption: A potential mitochondrial pathway for apoptosis induction.

References

Application Notes and Protocols for 2,2-Dimethyl-N-phenylpropanamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-phenylpropanamide and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potential applications in drug discovery, particularly in the development of novel anticancer agents. Structurally similar compounds have exhibited significant biological activities, including the inhibition of key cellular targets like histone deacetylases (HDACs), which are implicated in the regulation of gene expression and are often dysregulated in cancer.

These application notes provide an overview of the potential uses of 2,2-Dimethyl-N-phenylpropanamide and its analogs in drug discovery, along with generalized experimental protocols for assessing their biological activity. While specific data for the parent compound is limited in publicly available literature, the information presented here, based on related derivatives, serves as a valuable guide for researchers initiating studies with this class of molecules.

Potential Applications in Drug Discovery

-

Anticancer Agents: Derivatives of N-phenylpropanamide have shown antiproliferative activity against various cancer cell lines. The structural backbone of 2,2-Dimethyl-N-phenylpropanamide provides a foundation for the design of novel compounds that can be optimized for enhanced potency and selectivity against specific cancer types.

-

Histone Deacetylase (HDAC) Inhibitors: The amide functional group present in 2,2-Dimethyl-N-phenylpropanamide is a key feature in many known HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in chromatin remodeling and gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them an attractive target for cancer therapy. Research on structurally related benzamides has demonstrated potent and selective HDAC inhibition.

Data on Structurally Related N-Phenylpropanamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives | MCF-7 (Breast Cancer) | Good inhibitory activity | [1] |

| Indole-Aryl-Amide Derivatives | HT29 (Colon Cancer) | 0.31 - 2.61 | [2] |

| HeLa (Cervical Cancer) | 1.87 - 25 | [2] | |

| MCF7 (Breast Cancer) | 0.81 - 0.84 | [2] | |

| PC3 (Prostate Cancer) | 0.39 - 2.13 | [2] | |

| Phenylthiazole Derivatives | Various | Not specified | [3] |

| Imidazole-based N-phenylbenzamide derivatives | Various | 7.5 - 11.1 | [4] |

Experimental Protocols

The following are generalized protocols for assessing the potential of 2,2-Dimethyl-N-phenylpropanamide and its derivatives as anticancer agents and HDAC inhibitors.

Protocol 1: In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

2,2-Dimethyl-N-phenylpropanamide or its derivatives

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a general method to screen for HDAC inhibitory activity using a commercially available fluorometric assay kit. These kits typically use a substrate that becomes fluorescent upon deacetylation by HDAC enzymes.

Materials:

-

2,2-Dimethyl-N-phenylpropanamide or its derivatives

-

HDAC Fluorometric Assay Kit (containing HDAC enzyme, substrate, developer, and assay buffer)

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-